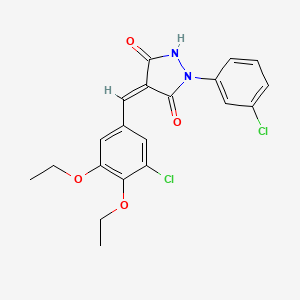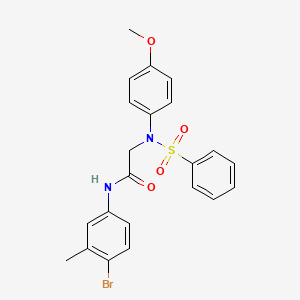
4-(3-chloro-4,5-diethoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione
説明
4-(3-chloro-4,5-diethoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione, commonly known as CDEP, is a chemical compound that has gained attention in scientific research due to its unique properties. CDEP is a pyrazolidinedione derivative that has been synthesized through various methods and has shown potential for use in several scientific applications.
作用機序
CDEP exerts its anti-inflammatory effects by inhibiting COX-2 activity. COX-2 is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-2, CDEP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CDEP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. CDEP has also been found to possess antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
CDEP has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. CDEP has also been found to be stable under various conditions, which makes it suitable for use in different experimental setups. However, CDEP has some limitations, such as its limited solubility in water, which can affect its bioavailability and make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CDEP. One potential direction is the development of new anti-inflammatory drugs based on CDEP. Another direction is the exploration of its potential as an antibiotic. Additionally, further studies on its antioxidant properties and potential use in treating oxidative stress-related diseases could be conducted. Finally, more research is needed to understand the pharmacokinetics and pharmacodynamics of CDEP, which can help in the development of effective drug delivery systems.
科学的研究の応用
CDEP has been extensively studied for its potential use in various scientific applications. It has been shown to possess anti-inflammatory, antibacterial, and antifungal properties. CDEP has also been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This makes it a potential candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-3-27-17-10-12(9-16(22)18(17)28-4-2)8-15-19(25)23-24(20(15)26)14-7-5-6-13(21)11-14/h5-11H,3-4H2,1-2H3,(H,23,25)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLMOYLMMNOKI-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3674198.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B3674204.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3674206.png)
![2-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3674213.png)
![4-fluoro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3674231.png)


![2-chloro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3674253.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3674255.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3674260.png)
![N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3674264.png)
![N-[4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3674265.png)
![N-[4-(benzyloxy)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3674267.png)
![3,4-dimethyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3674276.png)
